PRX-08066

GPCR pharmacology Serotonin receptor Binding affinity

Procure this validated 5-HT2B antagonist with >294-fold receptor selectivity to ensure unambiguous mechanistic conclusions. The Phase 2 clinical compound (FDA Orphan Drug) is extensively characterized for pulmonary vasodilation without systemic effects—substitution with generic analogs invalidates reproducibility. Ideal as a positive control in MCT-induced PAH models at 50–100 mg/kg.

Molecular Formula C23H21ClFN5O4S
Molecular Weight 518.0 g/mol
Cat. No. B14802971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRX-08066
Molecular FormulaC23H21ClFN5O4S
Molecular Weight518.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C19H17ClFN5S.C4H4O4/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22;5-3(6)1-2-4(7)8/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyRPYIKXHIQXRXEM-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRX-08066 Fumarate: A Selective 5-HT2B Receptor Antagonist for Pulmonary Hypertension Research Applications


5-((4-((6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-2-fluorobenzonitrile fumarate (also known as PRX-08066) is a selective 5-hydroxytryptamine receptor 2B (5-HT2BR) antagonist [1]. The compound acts as a potent antagonist at the 5-HT2B receptor with a binding affinity (Ki) of 3.4 nM [2] and causes selective vasodilation of pulmonary arteries without affecting systemic blood pressure [3]. This compound was granted FDA Orphan Drug Designation on October 21, 2010, for the treatment of pulmonary arterial hypertension (PAH) [4]. Structurally, it belongs to the piperidinylamino-thieno[2,3-d]pyrimidine class and exists as the monofumarate salt (CAS: 866206-55-5; free base CAS: 866206-54-4) . The compound has advanced to Phase 2 clinical development and is available as a high-purity reference standard (typically ≥98%) for preclinical and analytical research applications .

Why Generic Substitution Fails for PRX-08066 Fumarate in PAH Research


This compound is not interchangeable with generic 5-HT2B antagonists or structurally related thieno[2,3-d]pyrimidine derivatives. While multiple 5-HT2B antagonists exist (e.g., RS-127445, SB-204741), PRX-08066 exhibits a unique selectivity profile: Ki > 1000 nM across 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT6, and 5-HT7 receptor subtypes, establishing its receptor-subtype exclusivity . This selectivity is not guaranteed across structurally related piperidinylamino-thieno[2,3-d]pyrimidine analogs, where even minor structural modifications (e.g., aromatic fluorine substitution position, piperidine N-substituent variation) alter receptor binding profiles [1]. Furthermore, PRX-08066 demonstrates a specific functional outcome—selective pulmonary artery vasodilation without systemic blood pressure effects—a pharmacological property not present in all 5-HT2B antagonists and one that cannot be inferred from structural similarity alone [2]. The fumarate salt form specifically (CAS: 866206-55-5) is the clinically developed entity with established oral bioavailability and Phase 2 safety data, whereas alternative salt forms or the free base may exhibit different physicochemical and pharmacokinetic properties [3]. Therefore, substitution with a generic analog risks invalidating experimental reproducibility, altering pharmacological outcomes, and compromising regulatory compliance in studies referencing this specific compound.

PRX-08066 Fumarate: Quantitative Differentiation Evidence Versus Comparators


5-HT2B Receptor Binding Affinity: PRX-08066 Versus 5-HT2B Antagonist Class Baseline

PRX-08066 binds to the human recombinant 5-HT2B receptor with a Ki of 3.4 nM, as measured by [³H]-5-HT radioligand displacement . In functional antagonist assays using CHOK1 cells expressing human 5-HT2B receptor, PRX-08066 inhibited serotonin-induced intracellular Ca²⁺ flux with an IC50 of 3.5 nM [1]. For procurement decisions, this dual confirmation across binding (Ki) and functional (IC50) assays provides a validated potency benchmark. In contrast, structurally related piperidinylamino-thieno[2,3-d]pyrimidine analogs described in US Patent 7,612,078 exhibit a broad Ki range spanning >2 orders of magnitude (from low nanomolar to >1000 nM), demonstrating that potency cannot be assumed based on core scaffold similarity [2]. PRX-08066 has established batch-to-batch consistency with documented purity specifications (≥98%, with specific lots tested at 97.62%–99.06%) across multiple vendors, enabling reliable experimental replication .

GPCR pharmacology Serotonin receptor Binding affinity Pulmonary hypertension

Receptor Selectivity Profile: PRX-08066 5-HT2B Exclusivity Versus Off-Target Binding

PRX-08066 demonstrates exclusive binding to the 5-HT2B receptor subtype with minimal cross-reactivity across the broader serotonin receptor family. Against a panel of eight related 5-HT receptor subtypes (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT6, and 5-HT7), PRX-08066 exhibits Ki values consistently exceeding 1000 nM (>1 μM) for all tested subtypes . This translates to a selectivity window of >294-fold relative to its 3.4 nM affinity for 5-HT2B. Furthermore, PRX-08066 shows no significant binding to non-serotonergic receptors including EGFR, VEGFR2, and dopamine D2 at concentrations up to 10 μM . This level of receptor exclusivity is not guaranteed across all 5-HT2B antagonists; for example, certain compounds in the piperidinylamino-thieno[2,3-d]pyrimidine class exhibit varying degrees of 5-HT2A/2C cross-reactivity that can confound experimental interpretation [1]. The established selectivity profile of PRX-08066 enables unambiguous attribution of observed pharmacological effects to 5-HT2B receptor antagonism, a critical consideration for mechanism-of-action studies.

Receptor selectivity Off-target profiling 5-HT receptor family Pharmacological specificity

In Vivo Efficacy in PAH Model: PRX-08066 Dose-Dependent Attenuation of Pulmonary Artery Pressure

In the monocrotaline (MCT)-induced pulmonary arterial hypertension rat model, PRX-08066 produced significant, dose-dependent reductions in peak pulmonary artery (PA) pressure. Rats treated orally twice daily with PRX-08066 at 50 mg/kg showed significantly reduced peak PA pressure (P < 0.05 versus MCT control), while the 100 mg/kg dose produced an even more pronounced reduction (P < 0.01 versus MCT control) [1]. This dose-response relationship provides a quantitative efficacy benchmark against the untreated disease control baseline. Critically, this pulmonary vasodilation occurred without affecting systemic blood pressure, a finding that distinguishes PRX-08066 from non-selective vasodilators that may cause systemic hypotension . Cardiac MRI assessment further demonstrated that the 100 mg/kg dose significantly improved right ventricular ejection fraction (P < 0.05 versus MCT control), indicating functional cardiac benefit beyond hemodynamic improvement [1]. Morphometric analysis revealed significant reductions in pulmonary arteriole medial wall thickening and lumen occlusion at both tested doses (P < 0.01 versus MCT control) [1]. For researchers establishing in vivo PAH models, this validated efficacy profile with documented statistical significance provides a reproducible positive control reference point that generic 5-HT2B antagonists cannot guarantee.

Pulmonary arterial hypertension In vivo pharmacology Monocrotaline rat model Hemodynamics

Right Ventricular Hypertrophy Attenuation: Quantitative Reduction in Cardiac Remodeling Parameters

Beyond pulmonary hemodynamic improvements, PRX-08066 demonstrates quantifiable attenuation of right ventricular (RV) hypertrophy, a key pathological feature of PAH progression. In the 5-week MCT rat model, PRX-08066 therapy significantly reduced the RV/body weight ratio (P < 0.01 versus MCT-treated animals) and the RV/left ventricle + septum weight ratio (P < 0.001 versus MCT-treated animals) [1]. These morphometric improvements were accompanied by cardiac MRI findings showing significantly improved right ventricular ejection fraction at the 100 mg/kg dose (P < 0.05 versus MCT control) [2]. The high statistical significance of the RV/LV+S ratio (P < 0.001) provides strong quantitative evidence of PRX-08066's capacity to attenuate pathological cardiac remodeling. This combination of hemodynamic (reduced PA pressure) and structural (reduced RV hypertrophy, improved ejection fraction) endpoints distinguishes PRX-08066 as a compound with multi-parameter efficacy in the PAH disease model [1]. For researchers investigating right heart failure pathophysiology or evaluating novel PAH therapeutics, PRX-08066 serves as a well-characterized comparator with documented efficacy across multiple cardiac endpoints.

Right ventricular hypertrophy Cardiac remodeling MCT rat model RV function

Clinical Development Status and Regulatory Recognition: FDA Orphan Drug Designation

PRX-08066 monofumarate received FDA Orphan Drug Designation on October 21, 2010, specifically for the treatment of pulmonary arterial hypertension [1]. This regulatory recognition distinguishes PRX-08066 from the vast majority of 5-HT2B antagonist research compounds that lack formal regulatory standing. The compound advanced through Phase 1 clinical trials in healthy volunteers and a Phase 1b study before progressing to Phase 2 evaluation in patients with pulmonary hypertension associated with chronic obstructive pulmonary disease (NCT00345774) [2]. This clinical development trajectory provides documented human safety and tolerability data that are unavailable for most research-grade 5-HT2B antagonists. For translational researchers, the availability of clinical pharmacokinetic and safety data enhances the compound's utility as a reference standard for bridging preclinical findings to potential clinical applications. While the Orphan Designation was subsequently withdrawn/revoked and the compound is not FDA-approved for therapeutic use, the designation itself represents formal regulatory acknowledgment of the compound's potential therapeutic relevance for PAH—a level of validation that structurally similar research compounds do not possess [1].

Orphan drug FDA designation Clinical development Translational research

Analytical Reference Standard Quality: Documented Purity Specifications Across Multiple Vendors

PRX-08066 and its maleic acid salt form are commercially available as high-purity analytical reference standards with documented purity specifications across multiple reputable vendors. Reported purity values include: ≥98% (InvivoChem, MedChemExpress, XcessBio, ADoOQ) , 99.06% (Selleck Chemicals, with batch-specific Certificate of Analysis) , 97.62% (Ace Therapeutics) [1], and 97.59% (TargetMol) . The consistency of purity specifications across independent suppliers indicates robust manufacturing and quality control processes. This level of documented, batch-verified purity enables the compound to serve reliably as an analytical reference standard for HPLC method development, impurity profiling, and quantitative analysis in pharmaceutical quality control applications. In contrast, generic or custom-synthesized piperidinylamino-thieno[2,3-d]pyrimidine analogs typically lack multi-vendor validation, batch-specific analytical certificates, and established purity benchmarks. For procurement decisions in regulated analytical environments, the availability of COA-documented purity from multiple independent sources provides assurance of material quality and experimental reproducibility.

Reference standard Analytical chemistry Quality control Purity specification

Optimal Research and Procurement Applications for PRX-08066 Fumarate


Pulmonary Arterial Hypertension Preclinical Model Studies

PRX-08066 is ideally suited as a positive control or investigational agent in preclinical PAH studies, particularly those utilizing the monocrotaline (MCT)-induced rat model. The compound's demonstrated ability to significantly reduce peak pulmonary artery pressure at both 50 mg/kg (P < 0.05) and 100 mg/kg (P < 0.01) doses, while simultaneously attenuating right ventricular hypertrophy (RV/body weight P < 0.01; RV/LV+S P < 0.001) and improving right ventricular ejection fraction (P < 0.05), establishes it as a validated pharmacological tool with multi-endpoint efficacy [1]. The selective pulmonary vasodilation without systemic blood pressure effects distinguishes it for studies requiring pulmonary-specific hemodynamic modulation. Researchers can confidently procure PRX-08066 for establishing baseline efficacy benchmarks against which novel PAH therapeutics can be quantitatively compared. The extensive characterization of its effects on pulmonary vascular remodeling (medial wall thickening and lumen occlusion reduction, P < 0.01) further supports its use in mechanistic studies of vascular pathology [1].

5-HT2B Receptor Mechanism-of-Action and Selectivity Studies

For researchers investigating 5-HT2B receptor pharmacology, PRX-08066 provides a uniquely well-characterized tool compound with documented receptor exclusivity. Its binding profile—Ki = 3.4 nM at 5-HT2B versus Ki > 1000 nM across 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT6, and 5-HT7 receptors—offers a selectivity window exceeding 294-fold . This established selectivity enables unambiguous attribution of observed cellular and physiological effects specifically to 5-HT2B antagonism. The compound's lack of significant binding to non-serotonergic receptors (EGFR, VEGFR2, dopamine D2) at concentrations up to 10 μM further reduces confounding variables . Procurement of PRX-08066 for receptor pharmacology studies ensures that experimental outcomes reflect genuine 5-HT2B-mediated effects rather than off-target receptor engagement, a critical consideration for mechanistic research and drug target validation studies.

Analytical Reference Standard for Method Development and Quality Control

PRX-08066 fumarate/maleate serves as a high-purity analytical reference standard for developing and validating HPLC, UPLC, and mass spectrometry methods in pharmaceutical analysis. With documented purity specifications ranging from 97.59% to 99.06% across multiple reputable vendors and batch-specific Certificates of Analysis available, the compound provides a reliable calibration standard . Its well-defined molecular characteristics (free base CAS: 866206-54-4; maleate/fumarate salt CAS: 866206-55-5; molecular formula C19H17ClFN5S; molecular weight 401.89 for free base) enable precise quantitative analysis. For laboratories conducting impurity profiling of related piperidinylamino-thieno[2,3-d]pyrimidine compounds or developing analytical methods for this chemical class, PRX-08066 offers a characterized reference point. The multi-vendor availability with consistent quality specifications ensures supply chain reliability for long-term analytical projects.

Translational Research and Clinical Development Reference

For translational research programs bridging preclinical PAH findings to clinical investigation, PRX-08066 offers unique value due to its clinical development heritage. The compound's FDA Orphan Drug Designation (October 21, 2010) for PAH treatment and progression to Phase 2 clinical evaluation (NCT00345774, NCT00677872) provide a regulatory and clinical data framework unavailable for most research compounds [2]. Investigators can reference existing clinical safety, tolerability, and pharmacokinetic data when designing translational studies or interpreting preclinical efficacy findings in a clinically relevant context. For drug development programs targeting the 5-HT2B pathway for PAH or related indications, PRX-08066 serves as a clinically precedented comparator, enabling benchmarking of novel compounds against an agent with established human exposure data. The compound's oral bioavailability and Phase 2 development status make it particularly relevant for programs seeking to validate oral 5-HT2B antagonists as viable therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRX-08066

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.